4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H17BF3NO3 and its molecular weight is 315.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide and its derivatives are extensively used in the synthesis of complex organic molecules. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a three-step substitution reaction. The molecular structures of these compounds were confirmed by various spectroscopic methods and X-ray diffraction, providing valuable insights into their conformational and electronic properties Huang et al., 2021.
Crystallography and DFT Studies
In-depth crystallographic and computational studies offer a deeper understanding of the physicochemical properties of these compounds. Wu et al. (2021) synthesized compounds involving the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) motif and conducted vibrational studies and DFT calculations to analyze their structures and properties Wu et al., 2021.
Catalysis and Chemical Reactions
Compounds containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group play a critical role in catalysis, particularly in cross-coupling reactions. Takagi and Yamakawa (2013) explored the use of these compounds in Pd-catalyzed borylation of aryl bromides, demonstrating their effectiveness in synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are valuable intermediates in organic synthesis Takagi & Yamakawa, 2013.
Fluorescence and Sensing Applications
The unique electronic structure of these compounds also lends them to applications in fluorescence and sensing. For instance, Fu et al. (2016) developed a fluorescence probe based on the boronate ester functionality for the detection of hydrogen peroxide vapor, showcasing the potential of these compounds in environmental monitoring and explosive detection Fu et al., 2016.
Material Science and Polymer Chemistry
Furthermore, these compounds find applications in material science, particularly in the synthesis of novel polymers and nanomaterials with specific optical and electronic properties. Fischer et al. (2013) utilized heterodifunctional polyfluorene building blocks containing the 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group to create nanoparticles with enhanced brightness and tunable emission properties, demonstrating the versatility of these compounds in advanced material design Fischer, Baier, & Mecking, 2013.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF3NO3/c1-12(2)13(3,4)22-15(21-12)8-5-6-9(11(19)20)10(7-8)14(16,17)18/h5-7H,1-4H3,(H2,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDADHLPCZLDMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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